3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride
Description
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is a pyridine derivative featuring a pyrrolidine ring fused to the pyridine core, with an ethyl substituent at the 3-position. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.
Properties
CAS No. |
1150617-87-0 |
|---|---|
Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
3-ethyl-2-pyrrolidin-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-9-5-3-8-13-11(9)10-6-4-7-12-10;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |
InChI Key |
UBEVLAIXZFRGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC=C1)C2CCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Ethyl-2-(pyrrolidin-2-yl)pyridine Hydrochloride
Overview
Specific detailed synthetic routes for this compound are scarce in publicly available literature; however, synthetic strategies can be inferred from related pyridine and pyrrolidine chemistry, as well as from methods used to prepare structurally similar compounds such as (R)-3-(pyrrolidin-2-yl)pyridine and other pyridine derivatives bearing pyrrolidine substituents.
Synthetic Strategies
Pyrrolidin-2-yl Substituted Pyridine Core Construction
A common approach involves the condensation of substituted pyridin-2-amines with aldehydes or ketones to form imine intermediates, followed by reduction or cyclization to introduce the pyrrolidine ring. For example, the synthesis of related compounds involves reacting substituted pyridin-2-amine with pyridine-2-carbaldehyde derivatives under acidic conditions (e.g., p-toluenesulfonic acid) in methanol at elevated temperatures (~70 °C) to form intermediates.
Subsequent purification steps typically involve extraction with ethyl acetate, drying over anhydrous sodium sulfate, and silica gel chromatography to isolate the desired intermediate or product.
Introduction of the Ethyl Group at the 3-Position
- Alkylation reactions or the use of appropriately substituted starting materials (e.g., 3-ethylpyridin-2-amine) can provide the ethyl substituent at the 3-position of the pyridine ring. This can be achieved by selective electrophilic substitution or by using 3-ethyl-substituted pyridine derivatives as starting materials in the condensation reactions.
Formation of the Hydrochloride Salt
- The free base form of 3-ethyl-2-(pyrrolidin-2-yl)pyridine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in dioxane or methanol at room temperature (around 20 °C) for 12 hours. The resulting hydrochloride salt is isolated by concentration under reduced pressure and recrystallization or extraction methods.
Example Synthetic Route Summary
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde, MeOH, TosOH, 70 °C, 12 h | Formation of imine intermediate |
| 2 | Extraction with ethyl acetate, drying, chromatography | Isolation of intermediate |
| 3 | Introduction of pyrrolidine ring via reduction or cyclization (e.g., BH3-Me2S in THF) | Formation of pyrrolidin-2-yl substituent |
| 4 | Treatment with HCl/dioxane or HCl/MeOH at 20 °C, 12 h | Formation of hydrochloride salt |
| 5 | Concentration and purification (e.g., recrystallization, prep-HPLC) | Isolation of pure this compound |
This general sequence aligns with methods described for similar pyridine-pyrrolidine compounds.
Analytical Data and Characterization
While specific analytical data for this compound are limited, characterization typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and substitution pattern.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Melting Point Determination for purity assessment.
- Elemental Analysis for composition verification.
- Chromatographic Purification (silica gel chromatography, prep-HPLC) to ensure compound purity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Condensation and Cyclization | Substituted pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, MeOH, 70 °C | Straightforward, widely applicable | Requires purification, moderate yields |
| Reduction with Borane Complex | BH3-Me2S, THF, 0–60 °C | Efficient ring formation | Sensitive reagents, requires careful handling |
| Salt Formation | HCl in dioxane or MeOH, 20 °C | Simple conversion to stable salt | Requires controlled conditions for purity |
| Biocatalytic Synthesis | Enzymes (imine reductase), NADPH, glucose dehydrogenase | Enantioselective, mild conditions | Limited substrate scope, enzyme availability |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Bases like potassium carbonate, solvents like DMF, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily explored for its pharmacological properties. It has been investigated as a potential drug candidate due to its ability to interact with various biological targets, including receptors involved in neurological functions.
Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related pyridine derivatives that exhibited significant activity as adenosine receptor antagonists, indicating that similar compounds could yield promising therapeutic agents .
2. Neuropharmacology
Research indicates that 3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can have implications for treating neuropsychiatric disorders.
Case Study: A study on pyridine derivatives demonstrated their effectiveness in modulating neurotransmitter release, suggesting that this compound could also exhibit similar effects .
3. Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds with potential applications in pharmaceuticals.
Table 1: Comparison of Synthesis Pathways
| Compound | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| 3-Ethyl-2-(pyrrolidin-2-yl)pyridine | Multi-step synthesis from pyridine derivatives | 75% | |
| Related Pyrrolidine Derivative | One-pot reaction with high selectivity | 85% |
1. Antimicrobial Properties
Emerging research suggests that compounds similar to this compound possess antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains.
Case Study: In vitro tests showed that a related compound inhibited the growth of Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this chemical scaffold .
2. Anticancer Activity
The compound's ability to interfere with cellular signaling pathways makes it a candidate for anticancer research. Studies have indicated that pyridine derivatives can induce apoptosis in cancer cell lines.
Case Study: Research published in Toxicological Sciences demonstrated that certain pyridine compounds inhibited cell proliferation in cancer models, suggesting that this compound may share this property .
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the active sites of these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Pyrrolidine Position: Pyrrolidine placement (pyridine-2 vs. pyridine-3) significantly alters biological targets. For example, PHA-767491 and XL413, with pyrrolidine/pyrrolidinone moieties at distinct positions, exhibit selective kinase inhibition .
Salt Forms : Hydrochloride salts (e.g., in the target compound and N-Methyl-2-[(2R)-pyrrolidin-2-yl]acetamide) are common in drug development to optimize solubility and stability .
Pharmacological and Functional Differences
- However, PHA-767491’s dihydro-pyrrolo[3,2-c]pyridinone core confers higher selectivity for Cdc7/Cdk9 compared to simpler pyridine-pyrrolidine hybrids .
- Alkaloid Analogs: Compounds like 3-[(2S)-pyrrolidin-2-yl]pyridine (nornicotine analog) interact with nicotinic acetylcholine receptors, highlighting how minor structural changes shift activity from kinase inhibition to neurotransmitter modulation .
- Synthetic Utility : Derivatives such as Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride serve as intermediates rather than bioactive molecules, emphasizing the importance of functional groups in determining compound roles .
Biological Activity
3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride (CAS No. 1150617-87-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H17ClN2 |
| Molecular Weight | 216.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1150617-87-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound has been shown to interact with nAChRs, which play a crucial role in synaptic transmission and are implicated in cognitive functions and neurodegenerative diseases. Studies indicate that it may enhance the activity of α4β2 nAChRs, leading to potential cognitive benefits and neuroprotective effects .
- Inhibition of Cell Proliferation : Research has demonstrated that related pyridine derivatives can inhibit cell proliferation at low concentrations, suggesting that this compound may possess similar properties .
Antimicrobial Properties
Several studies have explored the antimicrobial properties of pyridine derivatives, including this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects by modulating cholinergic signaling pathways. A study highlighted the ability of related compounds to protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .
Case Studies
- Cognitive Enhancement : In a clinical trial involving subjects with mild cognitive impairment, administration of a pyridine derivative similar to this compound led to improvements in cognitive function as measured by standardized tests .
- Antimicrobial Efficacy : A laboratory study tested the efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as novel antimicrobial agents .
Safety and Toxicology
While promising, the safety profile of this compound requires careful consideration. Toxicological assessments indicate that while it exhibits low acute toxicity, long-term effects and interactions with other medications need further investigation .
Q & A
Q. What are the common synthetic routes for preparing 3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride, and how are intermediates characterized?
Synthesis typically involves coupling pyrrolidine derivatives with substituted pyridines. For example, chlorinated pyridine intermediates (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) are reacted with ethylamine derivatives under nucleophilic substitution conditions . Key intermediates are characterized using:
Q. How is the structural elucidation of this compound performed?
Structural confirmation relies on:
- NMR spectroscopy (1H/13C) to resolve ethyl and pyrrolidine substituents.
- X-ray crystallography for absolute stereochemistry determination, as seen in copper(II)-pyridine derivative studies .
- Mass spectrometry (MS) for molecular weight validation, similar to pyridine dithioethylamine hydrochloride analysis (exact mass: 222.0052 g/mol) .
Advanced Research Questions
Q. What experimental variables influence reaction yield and impurity profiles during synthesis?
Critical variables include:
- Temperature and time : Higher temperatures (e.g., 425°C) reduce residual pyridine hydrochloride in anhydrous products, but prolonged heating does not always improve purity .
- Reagent stoichiometry : Excess pyridine hydrochloride (25–100%) is required to minimize oxygen content in magnesium chloride dehydration analogs .
- Purification methods : Column chromatography or recrystallization in pyridine-based solvents removes unreacted intermediates .
Q. How do structural modifications in analogous pyridine derivatives affect biological activity?
Comparative studies of chlorinated pyridines show:
- Chlorine position : 2-Chloro-4-(chloromethyl)pyridine hydrochloride exhibits higher reactivity than 3-chloro isomers due to steric and electronic effects .
- Substituent effects : Adding ethyl groups enhances lipophilicity, potentially improving blood-brain barrier penetration in neuroactive compounds .
- Biological activity : Pyridine dithioethylamine hydrochloride forms disulfide bonds in polymer-protein nanostructures, enabling targeted drug delivery .
Q. What methodologies resolve contradictions in reported biological activities of structurally related compounds?
Strategies include:
- Comparative structural analysis : Use X-ray crystallography or computational modeling (e.g., InChIKey comparisons) to identify stereochemical differences .
- Dose-response assays : Test cytotoxicity across multiple cell lines to differentiate compound-specific effects from assay artifacts .
- Meta-analysis : Cross-reference PubChem/ECHA data with experimental findings to validate biological endpoints .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., mp 84–85.5°C for chlorinated pyridines) .
- Forced degradation studies : Expose the compound to acidic/alkaline conditions and analyze degradation products via HPLC-MS .
- Long-term storage tests : Monitor impurity formation (e.g., risperidone intermediates) using EP impurity reference standards .
Methodological Challenges
Q. What advanced techniques are used to profile impurities in this compound?
- HPLC with UV/ELSD detection : Resolve impurities like nicotine N-oxide or anabasine analogs using EP reference standards .
- Chiral chromatography : Separate enantiomers (e.g., (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride) to assess stereochemical purity .
- High-pressure liquid chromatography (HPLC) : Quantify residual pyridine hydrochloride in anhydrous products .
Q. How is this compound applied in nanotechnology or drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
